molecular formula C13H26O2 B14440603 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane CAS No. 77061-52-0

3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane

Cat. No.: B14440603
CAS No.: 77061-52-0
M. Wt: 214.34 g/mol
InChI Key: OXGOEZHUKDEEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is an organic peroxide compound widely used as an initiator in polymerization reactions. Its structure includes a peroxy group bonded to a cyclohexane ring, making it highly reactive and useful in various industrial applications .

Preparation Methods

The synthesis of 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane typically involves the reaction of tert-butyl hydroperoxide with 1,1,5-trimethylcyclohexanol under controlled conditions. Industrial production methods often use continuous preparation processes with plate exchangers to ensure high heat exchange capacity and maintain reaction stability .

Chemical Reactions Analysis

3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, decomposing to form free radicals.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents. Common reagents include acids, bases, and metal ions, which can catalyze the decomposition of the compound. .

Scientific Research Applications

3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is extensively used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through the generation of free radicals. When heated or exposed to specific catalysts, the peroxy bond breaks, releasing free radicals that initiate various chemical reactions. These radicals can interact with molecular targets, leading to polymerization or other chemical transformations .

Comparison with Similar Compounds

Similar compounds include di-tert-butyl peroxide and tert-butyl hydroperoxide. Compared to these, 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is unique due to its cyclohexane ring structure, which provides additional stability and reactivity. This makes it particularly effective as a polymerization initiator .

Properties

CAS No.

77061-52-0

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

3-tert-butylperoxy-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C13H26O2/c1-10-7-11(9-13(5,6)8-10)14-15-12(2,3)4/h10-11H,7-9H2,1-6H3

InChI Key

OXGOEZHUKDEEKS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OOC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.